
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with a carbaldehyde functional group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(difluoromethoxy)benzohydrazide with an appropriate aldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,2,4-oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)phenylacetic acid: Another compound with a difluoromethoxy group, used in similar applications.
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group, known for their stability and lipophilicity.
Difluoromethylated compounds: These compounds share the difluoromethyl group and are used in pharmaceutical and agrochemical research.
Uniqueness
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the combination of the difluoromethoxy group and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS No. 1708400-78-5) is a compound belonging to the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F2N2O3, with a molecular weight of 240.16 g/mol. The structure features a difluoromethoxy group attached to a phenyl ring, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). This inhibition can lead to apoptosis in cancer cells.
- Case Studies : Research indicates that oxadiazole derivatives can induce apoptosis in MCF-7 breast cancer cells and other cancer lines through mechanisms involving p53 activation and caspase-3 cleavage .
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15.63 | Induces apoptosis |
Other oxadiazole derivatives | Various | 0.12 - 2.78 | Enzyme inhibition |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Testing Methods : Minimum inhibitory concentration (MIC) assays have been utilized to evaluate the antibacterial activity of related compounds.
- Findings : Compounds with similar structures have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives are reported to possess various other biological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Antioxidant : Certain compounds in this class have shown potential as antioxidants, protecting cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR of oxadiazole derivatives is crucial for optimizing their biological activity. Modifications to the phenyl ring or the oxadiazole core can significantly influence their potency and selectivity.
Properties
Molecular Formula |
C10H6F2N2O3 |
---|---|
Molecular Weight |
240.16 g/mol |
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)16-7-3-1-2-6(4-7)9-13-8(5-15)17-14-9/h1-5,10H |
InChI Key |
GWCVHQGMXJBRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.